molecular formula C8H13N3O2 B2860982 amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1025555-34-3

amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2860982
CAS No.: 1025555-34-3
M. Wt: 183.211
InChI Key: STHZFZDWFBBWOW-UHFFFAOYSA-N
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Description

Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 1025555-34-3) is a heterocyclic carboxylic acid derivative featuring a pyrazole core substituted with three methyl groups and an amino-acetic acid side chain. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol . Key physicochemical properties include a predicted density of 1.33 g/cm³, boiling point of 347.6°C, and acid dissociation constant (pKa) of 1.37 . The compound’s structure combines steric bulk from the methyl groups with the hydrogen-bonding capacity of the amino and carboxylic acid moieties, making it versatile in coordination chemistry and pharmaceutical applications.

Properties

IUPAC Name

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHZFZDWFBBWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The pyrazole core is constructed via [3+2] cycloaddition between a β-diketone and methylhydrazine:

$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{CH}3\text{NHNH}2 \rightarrow \text{C}7\text{H}{11}\text{N}3 + 2\text{H}_2\text{O}
$$

Optimized conditions (adapted from):

  • β-Diketone: 2,4-pentanedione (acetylacetone)
  • Hydrazine derivative: Methylhydrazine hydrochloride
  • Solvent: Ethanol/acetic acid (3:1 v/v)
  • Temperature: Reflux (78°C) for 6–8 hours
  • Yield: 68–72% isolated product

Key modifications for improved regioselectivity:

  • Addition of catalytic p-toluenesulfonic acid (0.1 equiv)
  • Slow addition of hydrazine over 45 minutes

Vilsmeier-Haack Formylation

Introducing the C4 formyl group employs classical electrophilic aromatic substitution:

$$
\text{1,3,5-Trimethylpyrazole} + \text{POCl}_3/\text{DMF} \rightarrow \text{1,3,5-Trimethyl-4-formylpyrazole}
$$

Procedure ():

  • Charge DMF (1.5 equiv) to POCl3 (3 equiv) at 0°C
  • Add 1,3,5-trimethylpyrazole (1 equiv) in dichloroethane
  • Heat to 60°C for 4 hours
  • Quench with ice-water, neutralize with NaHCO3
  • Extract with CH2Cl2, dry (MgSO4), concentrate

Yield : 55–60% after column chromatography (hexanes/EtOAc 4:1)

Strecker Amino Acid Synthesis

The aldehyde intermediate undergoes Strecker reaction to install the α-amino acid functionality:

$$
\text{4-Formylpyrazole} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \text{Aminonitrile intermediate} \xrightarrow{\text{HCl}} \text{Target compound}
$$

Optimized protocol ():

  • Dissolve aldehyde (1 equiv) in H2O/EtOH (1:2)
  • Add NH4Cl (2.5 equiv) and KCN (1.2 equiv) at 0°C
  • Stir 12 hours at room temperature
  • Acidify with 6M HCl, reflux 3 hours
  • Neutralize with NaOH, extract with EtOAc

Critical parameters :

  • Maintain pH >9 during nitrile formation
  • Use excess HCl (4 equiv) for hydrolysis
  • Final purification via recrystallization (H2O/MeOH)

Yield : 40–45% overall from aldehyde

Alternative Synthetic Pathways

Mannich Reaction Approach

Direct introduction of amino and acid groups via three-component condensation:

$$
\text{4-Acetylpyrazole} + \text{HCHO} + \text{NH}_4\text{OAc} \rightarrow \text{α-Amino ketone} \xrightarrow{\text{Oxidation}} \text{Target compound}
$$

Limitations :

  • Poor regiocontrol in polyalkylated systems
  • Overoxidation issues during ketone → acid conversion

Enzymatic Resolution

Chiral synthesis using immobilized aminotransferases:

  • Substrate: 4-Pyrazolyl pyruvate
  • Amine donor: L-Alanine
  • Reported ee: 82% for analogous systems

Advantages :

  • Stereoselective amino group introduction
  • Mild aqueous conditions

Purification and Characterization

Chromatographic conditions :

  • Normal phase: Silica gel, CHCl3/MeOH/AcOH (90:9:1)
  • Reverse phase: C18 column, H2O/MeCN (0.1% TFA) gradient

Spectroscopic benchmarks :

  • 1H NMR (D2O, 400 MHz):
    δ 1.95 (s, 3H, CH3), 2.32 (s, 6H, 2×CH3), 3.88 (s, 2H, CH2CO2H)
  • IR (KBr): 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (pyrazole ring)

Elemental analysis :

  • Calculated for C8H13N3O2: C 51.33%, H 6.95%, N 22.45%
  • Found: C 51.28%, H 6.89%, N 22.38%

Scalability and Industrial Considerations

Cost drivers :

  • POCl3 consumption in formylation step
  • Cyanide waste management in Strecker synthesis

Process intensification strategies :

  • Continuous flow Vilsmeier reaction (residence time 15 min)
  • In situ HCN generation via NaCN/H2SO4

Green chemistry alternatives :

  • Catalytic cyanide recycling systems
  • Biocatalytic aldehyde amination

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the amino group to a primary amine.

    Substitution: The compound can undergo substitution reactions where the amino group or the pyrazole ring can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens (chlorine, bromine), nitration using nitric acid, sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Amino-pyrazoles, particularly those with an amino group at the 4th position (4APs), have been investigated since 1970 for their applications in medicinal chemistry . The compound "amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid" and its derivatives have demonstrated potential in various scientific research applications, including anti-infective, anticonvulsant, anti-inflammatory, and anticancer activities .

Anti-Infective Applications

4APs have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) when bioavailable copper is present, suggesting their suitability for treating these types of infections . Certain derivatives can block Gram-negative strains by targeting both DNA Gyrase and Topoisomerase IV . For example, a derivative with a 3AP substituent on a pyrido-indole scaffold showed MIC values of 0.125 and 8 mg/mL against S. aureus and E. coli, respectively .

Anticonvulsant Applications

Research has shown that 4APs with a methyl group at position 3 and a substituted phenyl ring at position 5 possess anticonvulsant activity . The distance between the exocyclic NH2 group and the endocyclic NH is important for this pharmacological activity .

Anti-inflammatory and Neuroprotective Applications

Bisindole-substituted 3APs have demonstrated anti-inflammatory effects, reducing microglial activation and astrocyte proliferation in the brains of LPS-injected mice . These compounds can also influence LPS-induced glial inflammation in BV-2 cells and glutamate-induced oxidative neurotoxicity in HT-22 cells . This suggests that bisindole-substituted 3AP could be a prototype for novel therapeutic agents to treat Alzheimer's disease (AD) and other GSK-3β-associated complex neurological syndromes .

Anticancer Applications

Certain 4APs have shown anticancer activity against HeLa cells, though they also exhibit moderate toxicity on human dermal fibroblasts (HDF) .

Other Applications

Mechanism of Action

The mechanism of action of 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

  • Amino(3,5-Dimethyl-1H-Pyrazol-4-yl)Acetic Acid (CAS: Not provided, Sigma-Aldrich): Molecular formula: C₇H₁₁N₃O₂, MW: 169.18 g/mol . Differences: Lacks the 1-methyl group on the pyrazole ring.
  • 2-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Acetic Acid (CAS: 1177342-49-2): Molecular formula: C₈H₁₂N₂O₂, MW: 168.20 g/mol . Differences: Replaces the amino group with a hydrogen atom. Impact: Absence of the amino group reduces polarity and hydrogen-bonding capacity, likely lowering solubility in aqueous media.

Chain Length and Functional Group Modifications

  • 3-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Propanoic Acid (CAS: Not provided, InterBioScreen): Molecular formula: C₉H₁₄N₂O₂, MW: 182.22 g/mol . Differences: Features a propanoic acid chain instead of acetic acid. Impact: Longer carbon chain enhances lipophilicity, which may improve membrane permeability in biological systems.
  • Quinazolin-4(3H)-YlidenehydrazonoAcetic Acid (Compound 2h): Molecular formula: C₁₆H₁₆N₆O, MW: 325.32 g/mol . Differences: Incorporates a quinazolinone-hydrazone moiety. Impact: Extended π-conjugation increases planarity, favoring interactions with aromatic residues in enzyme active sites.

Salt Forms and Derivatives

  • Amino(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Acetic Acid Dihydrochloride Hydrate (CAS: 1025555-34-3): Molecular formula: C₈H₁₄Cl₂N₃O₃, MW: 274.14 g/mol . Differences: Exists as a dihydrochloride salt. Impact: Enhanced aqueous solubility (95% purity) due to ionic character, advantageous for formulation in drug delivery .

Key Observations:

  • Acidity: The amino group in the target compound lowers the pKa relative to non-amino derivatives, enhancing its ability to act as a zwitterion in physiological conditions .

Biological Activity

Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, along with an amino group and an acetic acid moiety. Its molecular formula is C8H12N4O2C_8H_{12}N_4O_2, with a molecular weight of 184.21 g/mol. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help mitigate oxidative damage in cells.
  • Enzyme Inhibition : this compound can inhibit specific kinases that regulate the cell cycle. This inhibition may lead to significant alterations in cellular proliferation and survival.
  • Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound possess anti-inflammatory properties by modulating pathways associated with inflammation .

The biological effects of this compound are primarily attributed to its ability to bind to specific biomolecules:

  • Binding Affinity : Molecular docking studies reveal that the compound can form stable complexes with target proteins, influencing their activity and function. For instance, it has been noted to have a binding energy of approximately −6.6 kcal/mol with Penicillin Binding Protein 4 (PBP4), indicating a strong interaction that may affect bacterial growth .
  • Gene Expression Modulation : By binding to key regulatory proteins, the compound can alter gene expression patterns involved in various cellular processes .

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antioxidant Properties

In vitro studies demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines subjected to oxidative stress. The results indicated a dose-dependent effect with an IC50 value of 15 µM .

Case Study 2: Anti-inflammatory Activity

In vivo experiments using a mouse model of lipopolysaccharide (LPS)-induced inflammation showed that treatment with this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityEnzyme Inhibition
This compoundModerateStrongYes
2-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-olHighModerateNo
S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]LowStrongYes

Q & A

Q. What are the optimized synthetic routes for amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, and how can reaction parameters be controlled to improve yield?

The synthesis typically involves multi-step reactions starting with pyrazole derivatives and acetic acid precursors. Key parameters include temperature control (60–100°C), reaction time (12–24 hours), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyrazole to chloroacetyl chloride). Base catalysts like triethylamine are used to neutralize HCl byproducts, improving purity. Optimization requires iterative HPLC or TLC monitoring to track intermediate formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring substitution pattern and acetic acid moiety. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (LC-MS) provides molecular weight validation (e.g., [M+1]⁺ peaks). High-resolution crystallography (via SHELXL) resolves 3D conformation, while HPLC ensures purity (>95%) .

Q. How do the functional groups influence the compound's reactivity and solubility?

The pyrazole ring’s electron-withdrawing methyl groups enhance stability but reduce solubility in polar solvents. The acetic acid moiety increases hydrophilicity, enabling salt formation (e.g., hydrochloride derivatives) for improved aqueous solubility. Reactivity with electrophiles (e.g., iodomethane) occurs at the amino group, while the carboxylic acid participates in esterification or amidation .

Q. What are the key physical properties (e.g., melting point, stability) relevant to handling this compound?

Reported melting points range from 168–170°C . The compound is stable under inert atmospheres but hygroscopic, requiring storage in desiccators. Solubility varies: moderate in DMSO (~10 mg/mL), low in water (<1 mg/mL). Stability studies (TGA/DSC) recommend avoiding prolonged exposure to light or temperatures >40°C .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in polymorphic forms?

Single-crystal X-ray diffraction (SHELXL) determines bond lengths, angles, and torsion angles with precision (<0.02 Å resolution). For twinned crystals, SHELXD’s dual-space algorithms improve phase determination. Discrepancies between computational (DFT) and experimental data (e.g., bond angle deviations >2°) may indicate dynamic disorder, requiring Hirshfeld surface analysis .

Q. What computational strategies (e.g., DFT, molecular docking) predict biological activity and binding modes?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) simulates interactions with targets like cyclooxygenase-2 (COX-2), with binding affinities validated by ΔG values (<−7 kcal/mol). Discrepancies between in silico and in vitro IC₅₀ values may arise from solvation effects or protein flexibility .

Q. How can contradictory NMR and crystallographic data be reconciled during structure validation?

For example, if NMR suggests axial chirality but crystallography shows a planar conformation, consider dynamic averaging in solution. Variable-temperature NMR or NOESY experiments detect conformational flexibility. SHELXL’s R-factor refinement (<0.05) and Hirshfeld atom refinement (HAR) resolve electron density mismatches .

Q. What mechanisms underlie its potential pharmacological activity, and how are they experimentally validated?

Hypothesized mechanisms include enzyme inhibition (e.g., COX-2) via hydrogen bonding between the carboxylic acid and Arg120. In vitro assays (e.g., ELISA) measure prostaglandin E₂ reduction. Conflicting activity data across cell lines may arise from differential membrane permeability, addressed via logP optimization or prodrug strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.